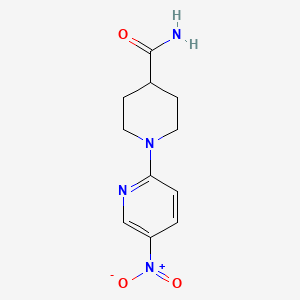

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Vue d'ensemble

Description

“1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14N4O3 and a molecular weight of 250.25 .

Molecular Structure Analysis

The molecular structure of “1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide” is represented by the formula C11H14N4O3 . The InChI code for this compound is 1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16) .Physical And Chemical Properties Analysis

“1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide” is a solid compound . It has a molecular weight of 250.25 . The melting point of a related compound, “1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid”, is between 186 - 188°C .Applications De Recherche Scientifique

1. Neuroimaging

A study by (García et al., 2014) explored analogs of "1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide" for their potential in neuroimaging. They developed compounds for positron emission tomography (PET) radioligands targeting serotonin 5-HT1A receptors. These compounds showed promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders.

2. Anticoccidial Activity

Another area of research involves the synthesis and evaluation of nitropyridinecarboxamides, including "1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide," for their anticoccidial activity. (Morisawa et al., 1977) investigated these compounds and found that certain nitropyridinecarboxamides were active against Eimeria tenella, a parasite causing coccidiosis in poultry.

3. Tubulin Inhibition and Antiproliferative Activity

The compound has also been studied for its potential as a tubulin inhibitor and antiproliferative agent. (Krasavin et al., 2014) synthesized analogs that acted as inhibitors of tubulin, a protein important in cell division, and demonstrated antiproliferative effects on cancer cells.

4. Chemical Reactions and Molecular Synthesis

In the field of chemical synthesis, studies like that of (Mokrushin et al., 1980) have explored the reactivity of similar compounds in various chemical reactions, contributing to the understanding of their chemical behavior and potential applications in molecular synthesis.

5. Molecular Assembly and Hydrogen Bonding

Research by (Smith & Wermuth, 2010) has focused on the utility of "1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide" in molecular assembly, particularly in the context of hydrogen bonding. This research is significant for understanding the structural and binding properties of these compounds.

6. Bioactivity and Synthesis of Derivatives

The synthesis and bioactivity of derivatives of "1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide" have also been studied. (Iqbal et al., 2017) investigated the antibacterial activity of these derivatives, indicating potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11(16)8-3-5-14(6-4-8)10-2-1-9(7-13-10)15(17)18/h1-2,7-8H,3-6H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQPTXRLVFYMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390400 | |

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide | |

CAS RN |

752944-99-3 | |

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1364205.png)

![2-(3-Methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B1364210.png)